5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Description

The exact mass of the compound 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52924. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKFINAXYHAEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287859 | |

| Record name | 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677041 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6943-33-5 | |

| Record name | 6943-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic analysis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation and characterization of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere data presentation to explain the causal-driven methodologies essential for ensuring analytical integrity and confidence in molecular characterization.

The imidazolidine-2,4-dione core, commonly known as the hydantoin scaffold, is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents, including the widely-used anticonvulsant phenytoin.[1][2] The introduction of specific substituents, such as the 3-bromophenyl and methyl groups at the C5 position, generates novel chemical entities whose precise structure must be unambiguously confirmed before further biological evaluation. This guide establishes a self-validating analytical system using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

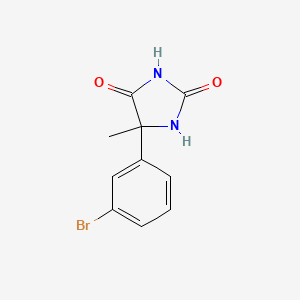

Diagram 1: Chemical Structure

Caption: Structure of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

¹H NMR analysis reveals the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over chloroform (CDCl₃) for two primary reasons. First, hydantoin derivatives often exhibit superior solubility in DMSO. Second, and more importantly, the acidic N-H protons of the imidazolidine-dione ring are readily exchangeable and often do not appear or are excessively broad in CDCl₃. In DMSO-d₆, these protons are observed as distinct, characterizable signals, providing complete structural information.[3]

-

Sample Preparation: Accurately weigh 5-10 mg of the title compound and dissolve it in approximately 0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving the complex multiplets of the aromatic region.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to ensure quantitative integration without saturating the signals.

-

Relaxation Delay (d1): 2-5 seconds, allowing for full relaxation of all protons, including those on the aromatic ring.

-

Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

-

The ¹H NMR spectrum provides a unique fingerprint of the molecule. Each signal's chemical shift (δ), integration, and multiplicity are diagnostic.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| N1-H & N3-H | ~10.5 and ~8.5 | Broad Singlet (each) | 1H each | The two N-H protons are non-equivalent due to the asymmetric C5 substitution. They appear downfield as broad signals due to quadrupole broadening and exchange. |

| Aromatic H | 7.2 - 7.8 | Multiplet | 4H | The four protons on the bromophenyl ring are chemically distinct and will exhibit complex splitting patterns due to ortho, meta, and para coupling. |

| C5-CH ₃ | ~1.5 | Singlet | 3H | The methyl protons are adjacent to a quaternary carbon (C5) and thus have no neighboring protons to couple with, resulting in a sharp singlet. |

Table 1: Predicted ¹H NMR Data for 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione in DMSO-d₆.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct count of the unique carbon atoms in the molecule. While less sensitive than ¹H NMR, techniques like proton decoupling yield a spectrum of sharp singlets, one for each carbon environment.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is preferable to reduce acquisition time.

-

Instrumentation: Acquire on a 400 MHz (100 MHz for ¹³C) or higher spectrometer.

-

Acquisition Parameters:

-

Mode: Proton-decoupled for simplicity and sensitivity.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C (1.1%).[4]

-

-

Advanced Techniques (Trustworthiness): To validate assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be performed. This differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, particularly the hybridization and electronegativity of attached atoms.[4]

| Carbon Assignment | Expected δ (ppm) | DEPT-135 | Rationale |

| C 2=O & C 4=O | ~175 & ~155 | Absent | The two carbonyl carbons are in different environments (urea vs. amide) and are highly deshielded, appearing far downfield.[3] |

| Aromatic C -Br | ~122 | Absent | The direct attachment to the electronegative bromine atom influences the shift. |

| Aromatic C -H | 125 - 135 | Positive | Four distinct signals are expected for the aromatic CH carbons. |

| Aromatic C -C5 | ~140 | Absent | The ipso-carbon attached to the hydantoin ring is deshielded. |

| C 5 | ~65 | Absent | This quaternary carbon is a key structural marker. |

| C 5-C H₃ | ~25 | Positive | The aliphatic methyl carbon appears in the shielded, upfield region of the spectrum. |

Table 2: Predicted ¹³C NMR Data for 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione in DMSO-d₆.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample reproducibility by ensuring a consistent path length. This enhances the trustworthiness of the spectral data.[5][6]

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.[6]

-

Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Parameters: A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are sufficient for high-quality data.[6]

The IR spectrum provides clear evidence for the key functional groups within the hydantoin structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3300 - 3100 | Medium, Broad | Characteristic of the two N-H groups in the hydantoin ring, often broadened by hydrogen bonding in the solid state.[7] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Corresponds to the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Weak | Corresponds to the C-H bonds of the methyl group. |

| C=O Stretch (Amide/Urea) | 1780 - 1700 | Strong, two bands | A key diagnostic feature. Two distinct, strong absorption bands are expected for the asymmetric and symmetric stretching of the two non-equivalent carbonyl groups (C2=O and C4=O).[7][8] |

| C-N Stretch | 1450 - 1350 | Medium | Associated with the C-N bonds within the heterocyclic ring.[9] |

| C-Br Stretch | 650 - 550 | Medium-Strong | This absorption falls in the fingerprint region and is a good indicator of the carbon-bromine bond, though it can be obscured by other vibrations.[10] |

Table 3: Predicted FT-IR Absorption Bands.

Mass Spectrometry (MS): Molecular Weight and Isotopic Verification

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, it serves a critical validation role through the analysis of isotopic patterns.

Electrospray Ionization (ESI) is the chosen technique. It is a "soft" ionization method that typically keeps the molecule intact, leading to a prominent molecular ion (or quasi-molecular ion, [M+H]⁺ or [M-H]⁻), which is essential for confirming the molecular weight. This contrasts with harsher methods like Electron Ionization (EI), which can cause excessive fragmentation and sometimes result in a weak or absent molecular ion peak.[6]

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). High resolution is crucial for determining the exact mass and, therefore, the elemental composition.

-

Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine which provides a more stable and intense signal.

-

Data Analysis: Analyze the spectrum for the molecular ion peak and its characteristic isotopic pattern.

The most crucial piece of evidence from the mass spectrum of a monobrominated compound is the isotopic distribution of the molecular ion.

-

Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[11] This results in a pair of peaks for any bromine-containing fragment: the molecular ion (M⁺) and an "M+2" peak of almost identical intensity.[11][12] Observing this 1:1 ratio for the molecular ion is definitive proof of the presence of a single bromine atom in the molecule.

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio | Notes |

| [M+H]⁺ | 311.0080 | 313.0060 | ~1:1 | The protonated molecular ion. |

| [M+Na]⁺ | 333.9899 | 335.9879 | ~1:1 | Often observed as a sodium adduct. |

Table 4: Predicted High-Resolution Mass Spectrometry Data (C₁₀H₉⁷⁹BrN₂O₂ and C₁₀H₉⁸¹BrN₂O₂).

Integrated Analytical Workflow

The strength of this analytical approach lies not in any single technique but in the congruent, self-validating data obtained from the combination of all three.

Diagram 2: Spectroscopic Confirmation Workflow

Caption: Integrated workflow for the definitive structural confirmation of the title compound.

Conclusion

The spectroscopic characterization of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is achieved through a logical and synergistic application of NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR establish the precise atomic connectivity and carbon skeleton. FT-IR confirms the presence of all key functional groups, particularly the diagnostic dual carbonyl absorptions and N-H bonds of the hydantoin ring. Finally, high-resolution mass spectrometry provides an exact molecular weight and, critically, verifies the presence of a single bromine atom through its unique M/M+2 isotopic signature. Together, these techniques form a robust, self-validating system that provides an unambiguous and trustworthy confirmation of the molecular structure, a mandatory prerequisite for any further studies in drug discovery and development.

References

-

Guerrab, F., et al. (2017). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 2, x171534. Available at: [Link]

-

Ramli, Y., et al. (2022). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E, 78(Pt 9), 853–856. Available at: [Link]

-

Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Available at: [Link]

-

Ríos-Gutiérrez, M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Available at: [Link]

-

Gaikwad, A. S., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6). Available at: [Link]

-

de Oliveira, C. A., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Letters in Drug Design & Discovery, 4(1), 55-59. Available at: [Link]

-

Akyuz, S., et al. (2020). FTIR spectroscopic and quantum chemical studies on hydantoin. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Smith, B. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

-

Taran, V. A., et al. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 297. Available at: [Link]

-

Vul'fson, S. V., et al. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. Available at: [Link]

-

Perkovic, V., et al. (2003). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 8(3), 360-372. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

-

Di Masi, A., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

Sources

- 1. 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemconnections.org [chemconnections.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Introduction: The Significance of Hydantoin Scaffolds in Drug Discovery

The hydantoin heterocycle, chemically known as imidazolidine-2,4-dione, represents a privileged scaffold in medicinal chemistry. Its structural features, including hydrogen bond donors and acceptors, and the capacity for substitution at multiple positions, have made it a cornerstone in the development of a diverse array of therapeutic agents.[1] Notable drugs such as the anticonvulsant Phenytoin, the antimicrobial Nitrofurantoin, and the antiandrogen Enzalutamide feature this core structure, underscoring its clinical significance.[1][2] The biological activity of hydantoin derivatives spans a wide spectrum, including anticancer, antimicrobial, antidiabetic, and antiarrhythmic properties.[3][4]

This guide focuses on a specific derivative, 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, providing a comprehensive overview of its physicochemical properties. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, ultimately determining its viability as a drug candidate.[5][6][7]

Chemical Identity

-

IUPAC Name: 5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione

-

CAS Number: 6943-33-5

-

Molecular Formula: C₁₀H₉BrN₂O₂

-

Molecular Weight: 269.10 g/mol

-

Synonyms: 5-(3-Bromophenyl)-5-methylhydantoin

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following table summarizes its predicted physicochemical properties. These values are computationally derived and serve as a valuable starting point for experimental design and interpretation.

| Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates the lipophilicity of the molecule, affecting its absorption, distribution, and ability to cross cell membranes. |

| Aqueous Solubility | Low | Influences the dissolution rate and bioavailability of the drug. Poor solubility can be a major hurdle in formulation development. |

| pKa (Acid Dissociation Constant) | Acidic (imide N-H): ~8.5 - 9.5 | Determines the ionization state of the molecule at different physiological pH values, which impacts its solubility, permeability, and interaction with biological targets. |

| Melting Point | High (likely >200 °C) | Provides an indication of the crystal lattice energy and can influence the dissolution rate. |

| Polar Surface Area (PSA) | ~65 Ų | A descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Synthesis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

The synthesis of 5,5-disubstituted hydantoins can be achieved through several established methods, most notably the Bucherer-Bergs and the Urech hydantoin syntheses.[1]

Proposed Synthetic Route: The Bucherer-Bergs Reaction

A plausible and efficient route for the synthesis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali cyanide and ammonium carbonate.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Starting Material: 3-Bromoacetophenone is selected as the ketone precursor to introduce the desired 3-bromophenyl and methyl groups at the 5-position of the hydantoin ring.

-

Reagents: Potassium cyanide serves as the cyanide source, and ammonium carbonate provides the elements for the formation of the hydantoin ring.

-

Solvent: A mixture of a polar protic solvent like ethanol and water is typically used to facilitate the dissolution of the reactants and intermediates.

-

Temperature: The reaction is often heated to drive the reaction to completion.

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione.

Determination of Aqueous Solubility

The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.

Experimental Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione to a known volume of purified water (or a relevant buffer) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The concentration of the analyte in the supernatant should remain constant over successive time points to validate that equilibrium has been reached.

Workflow for Solubility Determination:

Caption: Workflow for thermodynamic solubility determination.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is also a reliable approach for its determination.

Experimental Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase.

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, then allow the layers to separate.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical method like HPLC.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

Self-Validating System: The experiment should be repeated with different initial concentrations of the compound to ensure that the partition coefficient is independent of concentration.

Workflow for LogP Determination:

Caption: Workflow for LogP determination via the shake-flask method.

Determination of Crystal Structure by X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique that provides the definitive three-dimensional atomic structure of a crystalline compound.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione of suitable size and quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the model against the experimental data.

Authoritative Grounding: The final refined crystal structure provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

Workflow for X-ray Crystallography:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Spectral Analysis

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms in the molecule. The ¹H NMR spectrum is expected to show signals for the aromatic protons (with splitting patterns characteristic of a 1,3-disubstituted benzene ring), the methyl protons (as a singlet), and the N-H protons of the hydantoin ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations and strong C=O stretching vibrations for the two carbonyl groups in the hydantoin ring.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.[3]

Conclusion

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is a hydantoin derivative with potential for further investigation in drug discovery programs. This guide provides a foundational understanding of its key physicochemical properties, offering predicted values and detailed protocols for their experimental determination. A thorough characterization of these properties is a critical step in the rational design and development of new therapeutic agents based on the versatile hydantoin scaffold.

References

-

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]

-

3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]

-

3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. National Institutes of Health. [Link]

-

3-Methyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]

-

5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione. MOLBASE. [Link]

-

Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. bepls. [Link]

-

3-Amino-5,5-diphenylimidazolidine-2,4-dione. National Institutes of Health. [Link]

-

Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Cheméo. [Link]

-

Hydantoin. Wikipedia. [Link]

-

3-Methyl-5,5-diphenylimidazolidine-2,4-dione | C16H14N2O2 | CID 77899. PubChem. [Link]

-

2,4-Imidazolidinedione, 5-methyl-5-phenyl-3-(phenylamino)- | C16H15N3O2 | CID 71346574. PubChem. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione. SpectraBase. [Link]

-

Revisiting the Urech Synthesis of Hydantoins. ACS Publications. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]

-

Enantioselective catalytic Urech hydantoin synthesis. RSC Publishing. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

-

Physicochemical properties. Medicinal Chemistry Class Notes - Fiveable. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. [Link]

-

Physical Properties in Drug Design. ResearchGate. [Link]

-

Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Biointerface Research in Applied Chemistry. [Link]

-

Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. MDPI. [Link]

Sources

- 1. Hydantoin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | C16H14N2O2 | CID 77899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enantioselective catalytic Urech hydantoin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The 5-Arylhydantoin Scaffold: A Technical Guide to Discovery, Synthesis, and Pharmacology

Executive Summary

The 5-arylhydantoin scaffold represents a watershed moment in medicinal chemistry: the decoupling of sedation from anticonvulsant activity. Before 1938, the treatment of epilepsy was synonymous with sedation (bromides and barbiturates). The discovery of 5,5-diphenylhydantoin (Phenytoin) demonstrated that seizure propagation could be inhibited without general CNS depression. This guide analyzes the structural evolution, synthetic pathways, and pharmacodynamics of this critical heterocycle.

Part 1: Historical Genesis & Structural Evolution

The history of 5-arylhydantoins is not linear; it is a story of a "shelved" molecule resurrected by a novel screening methodology.

The Timeline of Discovery

The hydantoin core was first isolated by Adolf von Baeyer in 1861 by the reduction of allantoin. However, the lipophilic 5,5-disubstituted variants required for blood-brain barrier penetration were not synthesized until Heinrich Biltz's work in 1908.

The critical pivot occurred in 1938. H. Houston Merritt and Tracy Putnam, seeking an alternative to phenobarbital, utilized a new electroshock seizure threshold model in cats. Unlike previous chemically induced seizure models (e.g., strychnine), the electroshock method specifically identified compounds that raised the seizure threshold without inducing sleep. Phenytoin, which had been discarded by Parke-Davis chemists as "inactive" (because it wasn't a sedative), showed complete protection.

Figure 1: The chronological evolution from chemical curiosity to therapeutic breakthrough.

Part 2: Synthetic Methodologies

Two primary routes exist for the synthesis of 5-arylhydantoins. The choice depends on the starting material availability and safety constraints regarding cyanide handling.

The Bucherer-Bergs Reaction (General Method)

This is the standard industrial route for accessing a wide variety of 5,5-disubstituted hydantoins from ketones. It is thermodynamically controlled and generally yields the hydantoin over the kinetic Strecker product (amino nitrile).

Mechanism:

-

Nucleophilic attack by ammonia (from ammonium carbonate).

-

Carbamation by CO2.

-

Cyclization to the hydantoin.[1]

Figure 2: The Bucherer-Bergs multicomponent reaction pathway.

The Biltz Synthesis (Specific to Phenytoin)

For the specific synthesis of Phenytoin, the condensation of Benzil and Urea is preferred in academic and small-scale laboratory settings due to the avoidance of cyanide.

-

Mechanism: Base-catalyzed condensation followed by a Pinacol-type rearrangement (1,2-phenyl shift).

-

Reagents: Benzil, Urea, NaOH/KOH, Ethanol.[3]

Part 3: Pharmacodynamics & SAR

The 5-arylhydantoins function as Voltage-Gated Sodium Channel (VGSC) Blockers .

Mechanism of Action: The Modulated Receptor Hypothesis

Phenytoin does not block all sodium channels indiscriminately. It exhibits use-dependence :

-

Resting State: Low affinity binding.

-

Open State: Intermediate affinity.

-

Inactivated State: High affinity binding.

During a seizure, neurons fire at high frequency, causing sodium channels to spend more time in the inactivated state. Phenytoin stabilizes this state, preventing the channel from resetting (de-inactivation), thus acting as a "molecular brake" on high-frequency firing without impairing normal low-frequency neurotransmission.

Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity | Mechanistic Basis |

| C5-Phenyl Group | Essential | Provides lipophilicity for BBB penetration and pi-stacking interactions within the Na+ channel pore. |

| C5-Alkyl Group | Modulates | Adding alkyl groups (like in mephenytoin) can increase sedation (barbiturate-like effect).[4] |

| N3-Substitution | detrimental | Bulky groups at N3 usually abolish activity (steric hindrance). |

| Phenyl Ring Substituents | Variable | Para-halogenation (e.g., 4-F) can maintain or enhance activity; polar groups (-OH, -NH2) reduce BBB penetration. |

Part 4: Experimental Protocol

Validated Protocol: Synthesis of 5,5-Diphenylhydantoin (Biltz Method)

Safety Note: This protocol uses strong bases and ethanol reflux. Standard PPE (gloves, goggles, lab coat) is mandatory. Unlike the Bucherer-Bergs method, this avoids potassium cyanide.

1. Reagents

-

Benzil: 5.3 g (0.025 mol)

-

Urea: 3.0 g (0.050 mol)

-

Sodium Hydroxide (30% aq): 15 mL

-

Ethanol (95%): 75 mL

-

Hydrochloric Acid (conc.): ~10 mL (for acidification)

-

Water (distilled)

2. Procedure (Step-by-Step)

-

Reaction Setup: In a 250 mL round-bottom flask, combine 5.3 g of Benzil, 3.0 g of Urea, and 75 mL of Ethanol.

-

Base Addition: Add 15 mL of 30% aqueous NaOH. The mixture will turn deep purple/brown (formation of the benzil radical anion/intermediate).

-

Reflux: Attach a condenser and reflux the mixture gently for 2 hours .

-

Checkpoint: The solution should eventually fade to a lighter color as the rearrangement occurs.

-

-

Cooling & Filtration: Cool the reaction mixture to room temperature. Pour into 125 mL of water.

-

Purification Step: Filter this solution to remove the insoluble by-product (diphenylacetylenediureine). Keep the filtrate (Phenytoin is soluble in the basic solution as the sodium salt).

-

-

Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated HCl with stirring until the pH is strongly acidic (pH < 2).

-

Observation: A white precipitate (crude Phenytoin) will form immediately.

-

-

Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water to remove salts.

-

Recrystallization: Recrystallize from 95% Ethanol.

-

Yield: Expected yield is 50-70%.

-

Melting Point: Pure Phenytoin melts at 295–298 °C.

-

References

-

Merritt, H. H., & Putnam, T. J. (1938). Sodium diphenyl hydantoinate in the treatment of convulsive disorders. Journal of the American Medical Association, 111(12), 1068-1073. Link

-

Biltz, H. (1908).[5] Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoine. Berichte der deutschen chemischen Gesellschaft, 41(1), 1379-1393. Link

-

Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil.).[6] Journal für Praktische Chemie, 140(2), 291-316. Link

-

Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. Link

-

Ware, S. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link

Sources

Methodological & Application

Application Notes and Protocols for Preclinical Efficacy Evaluation of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Introduction: Rationale for the Preclinical Investigation of a Novel Hydantoin Derivative

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is a novel synthetic compound belonging to the hydantoin class of molecules. Hydantoins are a well-established pharmacophore, with phenytoin being a prominent member widely used in the clinical management of epilepsy.[1] The imidazolidine-2,4-dione core is recognized for its diverse biological activities, and derivatives have shown promise as anticonvulsants, analgesics, and even antimicrobial agents.[1][2] Structurally, hydantoins are related to barbiturates and are known to act as efficient calcium channel blockers, a mechanism implicated in their anticonvulsant effects.[3]

The strategic inclusion of a bromo-phenyl moiety at the 5-position is based on structure-activity relationship studies of similar hydantoin series, which have demonstrated that halogen substitutions on the phenyl ring can confer significant anticonvulsant activity.[4] This structural feature, combined with the established neuroactivity of the hydantoin scaffold, provides a strong rationale for investigating 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione as a potential therapeutic agent for neurological disorders, particularly epilepsy and neuropathic pain.

These application notes provide a comprehensive guide for researchers to conduct preclinical efficacy and safety profiling of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione using validated and clinically relevant animal models. The protocols herein are designed to be self-validating, with integrated control measures and clear endpoints to ensure the generation of robust and reproducible data.

Experimental Design: A Multi-Model Approach to Efficacy and Safety Profiling

A tiered approach is recommended for the preclinical evaluation of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, starting with broad screening for anticonvulsant activity, followed by assessment of analgesic properties in a relevant model of chronic pain, and concurrently evaluating motor coordination to identify any potential neurological deficits.

Caption: Tiered experimental workflow for evaluating the efficacy and safety of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione.

Part 1: Anticonvulsant Efficacy Screening

The initial screening phase aims to identify and characterize the anticonvulsant potential of the test compound. The Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are clinically validated models that are highly predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[5]

Maximal Electroshock (MES) Seizure Test

The MES test is a robust model for identifying compounds that prevent the spread of seizures.[6] Efficacy in this model suggests potential therapeutic utility for generalized tonic-clonic seizures.

Protocol:

-

Animal Preparation:

-

Use male Swiss albino mice (20-25 g).

-

House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Allow at least one week of acclimatization before the experiment.

-

-

Compound Administration:

-

Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose in saline).

-

Prepare graded doses of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione in the vehicle.

-

Administer the compound or vehicle intraperitoneally (i.p.) at a volume of 10 mL/kg.

-

Include a positive control group treated with a standard anticonvulsant like phenytoin (e.g., 25 mg/kg, i.p.).

-

-

MES Induction:

-

At the time of peak effect (predetermined in pilot studies, typically 30-60 minutes post-administration), apply a maximal electroshock stimulus.

-

Use corneal electrodes, delivering an alternating current of 50 mA for 0.2 seconds.

-

-

Endpoint Measurement:

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the tonic hindlimb extension is considered protection.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the median effective dose (ED50) using probit analysis.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can raise the threshold for chemically induced seizures, suggesting potential efficacy against absence seizures.[7]

Protocol:

-

Animal Preparation:

-

As described for the MES test.

-

-

Compound Administration:

-

As described for the MES test. A standard anticonvulsant for this model, such as ethosuximide, can be used as a positive control.

-

-

scPTZ Induction:

-

At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose of 85 mg/kg.

-

-

Endpoint Measurement:

-

Observe the animals for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

-

Absence of clonic seizures is considered protection.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the ED50 using probit analysis.

-

| Anticonvulsant Screening Data (Example) | | :--- | :--- | :--- | | Test | Compound | ED50 (mg/kg, i.p.) | | MES | 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione | To be determined | | MES | Phenytoin (Positive Control) | ~30 | | scPTZ | 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione | To be determined | | scPTZ | Ethosuximide (Positive Control) | ~130 |

Part 2: Analgesic Efficacy in a Neuropathic Pain Model

Given that hydantoin derivatives like phenytoin are used to treat neuropathic pain, it is crucial to evaluate the analgesic potential of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione in a relevant model.[8] The Chronic Constriction Injury (CCI) model is a widely used and well-characterized model of peripheral neuropathic pain.[9]

Chronic Constriction Injury (CCI) Model

The CCI model involves loose ligation of the sciatic nerve, leading to the development of persistent pain behaviors, including mechanical allodynia and thermal hyperalgesia.[10]

Protocol:

-

Surgical Procedure:

-

Anesthetize male Sprague-Dawley rats (200-250 g).

-

Expose the sciatic nerve at the mid-thigh level.

-

Place four loose ligatures around the nerve with absorbable sutures.

-

Close the incision in layers.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Post-operative Care and Compound Administration:

-

Allow a recovery period of 7-14 days for the development of neuropathic pain.

-

Administer 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione or vehicle daily, starting from day 7 post-surgery.

-

Include a positive control group treated with a standard analgesic for neuropathic pain, such as gabapentin or pregabalin.

-

Behavioral Assessments

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.[11]

Protocol:

-

Acclimatization:

-

Place the rats in individual transparent chambers on an elevated mesh floor for at least 30 minutes before testing.

-

-

Stimulation:

-

Apply calibrated von Frey filaments to the plantar surface of the hind paw.

-

Use the up-down method to determine the paw withdrawal threshold (PWT).

-

-

Data Collection:

-

Record the PWT in grams for both the ipsilateral (injured) and contralateral (uninjured) paws.

-

Conduct baseline measurements before surgery and at regular intervals after compound administration.

-

Thermal hyperalgesia is an increased sensitivity to a noxious thermal stimulus.

Protocol:

-

Apparatus:

-

Use a hot plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C).

-

-

Testing:

-

Place the rat on the hot plate and start a timer.

-

Measure the latency to the first sign of nociception (e.g., paw licking, jumping).

-

Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.

-

-

Data Collection:

-

Record the paw withdrawal latency in seconds.

-

Conduct baseline measurements and testing at regular intervals after compound administration.

-

| Neuropathic Pain Model Data (Example) | | :--- | :--- | :--- | | Behavioral Test | Treatment Group | Paw Withdrawal Threshold (g) / Latency (s) | | Von Frey (Day 14) | Sham + Vehicle | ~15 g | | Von Frey (Day 14) | CCI + Vehicle | ~4 g | | Von Frey (Day 14) | CCI + Test Compound | To be determined | | Hot Plate (Day 14) | Sham + Vehicle | ~15 s | | Hot Plate (Day 14) | CCI + Vehicle | ~8 s | | Hot Plate (Day 14) | CCI + Test Compound | To be determined |

Part 3: Neurological Safety Assessment

It is essential to assess whether the test compound induces any motor impairment, which could confound the results of the behavioral tests and indicate potential neurotoxicity. The rotarod test is a standard method for evaluating motor coordination and balance in rodents.

Rotarod Test

Protocol:

-

Apparatus:

-

Use an accelerating rotarod apparatus.

-

-

Training:

-

Train the animals on the rotarod for 2-3 days prior to the experiment to achieve a stable baseline performance.

-

-

Testing:

-

Administer the test compound or vehicle.

-

At the time of peak effect, place the animal on the rotating rod.

-

The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

-

Record the latency to fall from the rod.

-

-

Data Analysis:

-

Compare the latency to fall between the treated and vehicle control groups.

-

A significant decrease in latency indicates motor impairment.

-

Determine the median toxic dose (TD50) for motor impairment.

-

| Neurological Safety Data (Example) | | :--- | :--- | :--- | | Test | Compound | TD50 (mg/kg, i.p.) | | Rotarod | 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione | To be determined | | Rotarod | Diazepam (Positive Control) | ~5 |

Proposed Mechanism of Action

The anticipated mechanism of action of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is likely multifaceted, consistent with other hydantoin derivatives. The primary hypothesis is the modulation of voltage-gated ion channels.

Caption: Proposed mechanism of action for 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione involving the blockade of voltage-gated sodium and calcium channels.

The blockade of voltage-gated sodium channels would stabilize neuronal membranes and prevent the rapid and repetitive firing associated with seizure activity. Similarly, inhibition of voltage-gated calcium channels would reduce the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters. This dual action is expected to contribute to both its anticonvulsant and analgesic properties.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione. Positive results in these models would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in models of drug-resistant epilepsy. The ultimate goal is to determine the therapeutic potential of this novel hydantoin derivative for the treatment of epilepsy and neuropathic pain.

References

-

de Freitas, R. L., de Cássia da Silveira e Sá, R., de Oliveira, M. A., de Souza, A. H., & de Lima, M. C. A. (2015). Antinociceptive effect of hydantoin 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in mice. Basic & Clinical Pharmacology & Toxicology, 116(1), 34-40. [Link]

-

de Freitas, R. L., de Cássia da Silveira e Sá, R., de Oliveira, M. A., de Souza, A. H., & de Lima, M. C. A. (2015). Antinociceptive effect of hydantoin 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in mice. PubMed. [Link]

-

Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-177. [Link]

-

Kwiecień, A., et al. (2021). Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. MDPI. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10134988, 5-[(3-bromo-4,5-diethoxyphenyl)methylidene]imidazolidine-2,4-dione. [Link]

-

Li, M., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ResearchGate. [Link]

-

Ng, Y. T., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(5), 1135–1143. [Link]

-

Charles River. (n.d.). Chronic Constriction Injury (CCI) Model. [Link]

-

Rivero, D., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

-

Guimaraes, M. Z. P., et al. (2005). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Brazilian journal of medical and biological research, 38(3), 445–451. [Link]

-

Sawada, K., et al. (2022). Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. MDPI. [Link]

-

BioMed. (n.d.). How to conduct Von Frey Test?. [Link]

-

Chrościnska, A., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. MDPI. [Link]

-

Nemr, A., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]

-

Dalkara, S., et al. (1993). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. PubMed. [Link]

-

A. S. Sarapultsev, et al. (2023). Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. ResearchGate. [Link]

-

MMPC.org. (2024). Rotarod. [Link]

-

Khan, J., et al. (2022). Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats. Frontiers. [Link]

-

Pérez-Picaso, L., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]

-

Kulkarni, S. K. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 21-34. [Link]

-

Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central. [Link]

-

Pitcher, M. H., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. PMC. [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]

-

Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current protocols in pharmacology, 77, 5.32.1–5.32.19. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antinociceptive effect of hydantoin 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Application of the chronic constriction injury of the partial sciatic nerve model to assess acupuncture analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Formulation of 5-(3-bromophenyl)-5-methylhydantoin for laboratory studies

Application Note: Formulation Strategies for 5-(3-bromophenyl)-5-methylhydantoin (5-BMPH)

Executive Summary

This guide details the physicochemical characterization and formulation protocols for 5-(3-bromophenyl)-5-methylhydantoin (5-BMPH) .[1][2] As a structural analog of the anticonvulsant Phenytoin, 5-BMPH serves as a critical probe in Structure-Activity Relationship (SAR) studies, particularly for exploring halogen bonding interactions and lipophilic tolerance in sodium channel binding sites.[3][1]

Due to the presence of the bromine atom and the hydantoin core, this molecule exhibits low aqueous solubility and high crystallinity , presenting significant "brick dust" challenges during biological evaluation. This document provides self-validating protocols for preparing stable in vitro stocks and in vivo vehicles (Solution and Suspension) to ensure reproducible pharmacological data.

Physicochemical Profile & Pre-Formulation

Before formulation, the compound's fundamental properties must be understood to predict stability and solubility behavior.

| Property | Value (Inferred/Typical) | Formulation Impact |

| Molecular Weight | ~269.1 g/mol | Moderate size; permeable.[1][2] |

| LogP (Octanol/Water) | ~2.5 – 3.2 | Lipophilic. Requires organic co-solvents or surfactants.[1][2] |

| pKa (Imide N-3) | ~8.3 – 8.8 | Weak Acid. Soluble at pH > 10 (salt formation), but high pH is irritating in vivo.[3][1][2] |

| Appearance | White/Off-white Crystalline Solid | High lattice energy requires mechanical energy (vortex/sonication) to dissolve.[1][2] |

| Melting Point | >150°C | Thermally stable; amenable to warm sonication (<60°C).[1][2] |

Critical Pre-Formulation Check: Synthesized via the Bucherer-Bergs reaction , crude 5-BMPH may contain trace cyanide or ammonium carbonate salts.[1][2]

-

Action: Verify purity via HPLC (>95%) and ensure salt removal (wash with water/dilute HCl during workup) before weighing for biological assays.

Formulation Decision Logic

Select the appropriate protocol based on your target application and route of administration.

Figure 1: Decision tree for selecting the optimal vehicle based on experimental constraints.[3][1][2]

Protocol A: In Vitro Stock Preparation (DMSO)

Purpose: To create a stable, high-concentration stock for dilution into cell culture media or enzyme assays.[1][2] Target Concentration: 10 mM – 50 mM.

Reagents:

Procedure:

-

Weighing: Weigh 13.5 mg of 5-BMPH into a sterile 1.5 mL microcentrifuge tube (for a 50 mM stock in 1 mL).

-

Solubilization: Add 1.0 mL of anhydrous DMSO.

-

Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Checkpoint: Solution must be crystal clear.

-

-

Sterilization: If required, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[1][2] Do not use aqueous filters (PES/Nylon) as they may bind the drug or clog.[1]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO absorbs water, which causes 5-BMPH to crash out over time.[3][1][2]

Protocol B: In Vivo Solution (IP/IV Administration)

Purpose: To deliver the drug systemically in a dissolved state. Challenge: Preventing precipitation upon contact with aqueous saline. Vehicle Composition: 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline .[1][2]

Reagents:

Step-by-Step Workflow (Order of Addition is Critical):

Figure 2: Sequential addition protocol to prevent "shock precipitation" of the lipophilic hydantoin.

Detailed Procedure (Example: 5 mL Batch):

-

DMSO Step: Dissolve 5-BMPH powder in 0.5 mL DMSO . Vortex until fully soluble.[1][2]

-

Co-Solvent Step: Add 2.0 mL PEG 400 . Vortex. The solution will become viscous and warm slightly.

-

Surfactant Step: Add 0.25 mL Tween 80 . Vortex thoroughly.

-

Aqueous Step (Critical): While vortexing gently, add 2.25 mL warm (37°C) Saline dropwise.

-

Why warm saline? Reduces the thermodynamic shock that triggers crystallization.[2]

-

-

Validation: Hold the vial up to a light source. If cloudy (Tyndall effect), the concentration is too high.[1] Lower the dose or switch to Protocol C.

Protocol C: In Vivo Suspension (Oral Gavage)[1][2][3][4]

Purpose: For high-dose oral studies where solubility limits are exceeded.[1][2] Vehicle: 0.5% Methylcellulose (MC) + 0.5% Tween 80 in Water .[1][2]

Reagents:

Procedure:

-

Vehicle Prep (The Night Before):

-

Drug Incorporation:

-

Resuspension: Always vortex immediately before drawing into the gavage needle to ensure dose uniformity.

Quality Control & Safety

-

Stability: Hydantoins are susceptible to hydrolysis (ring opening) at extreme pH or high temperatures over long periods.[1][2]

-

Safety (MSDS Context):

References

-

Bucherer-Bergs Synthesis: Bucherer, H. T., & Steiner, W. (1934).[3][1][2] J. Prakt.[1][2] Chem., 140, 291.[3][1][7] (Classic synthesis of 5,5-disubstituted hydantoins).[1][2][8]

-

Hydantoin Physicochemistry: Yalkowsky, S. H., et al. (2010).[3][1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Solubility profiles of hydantoin analogs).

-

Co-Solvent Formulation: Li, P., & Vishnuvajjala, R. (2000).[3][1][2] "Solubility of 5,5-Diphenylhydantoin in varying co-solvent systems." Journal of Pharmaceutical Sciences. (Generalized protocol for hydantoin solubilization).

-

Vehicle Safety: Gad, S. C., et al. (2006).[3][1][2] "Nonclinical vehicle use in studies by multiple routes."[1][2] International Journal of Toxicology.

-

Suspension Preparation: "Preparation of Methylcellulose Suspension." Protocol Exchange (Nature).[1][2] [3][1][2]

Sources

- 1. Hydantoin - Wikipedia [en.wikipedia.org]

- 2. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. lifetechindia.com [lifetechindia.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 5-Methyl-5-phenylhydantoin | C10H10N2O2 | CID 93043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Radioligand binding assay for 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione targets

Topic: Radioligand Binding Assays for Characterizing the CNS Targets of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably the anticonvulsant phenytoin.[1] Hydantoin derivatives are known to exert their effects through various mechanisms, including modulation of voltage-gated ion channels and neurotransmitter receptors.[2][3] This application note presents a comprehensive guide to characterizing the binding profile of a novel hydantoin derivative, 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, at key central nervous system (CNS) targets. We provide detailed, validated protocols for radioligand binding assays targeting the GABA-A receptor, a primary inhibitory neurotransmitter receptor implicated in epilepsy and anxiety.[4] The principles and methodologies described herein are foundational and can be adapted to investigate other potential targets, such as voltage-gated sodium and calcium channels. The protocols cover membrane preparation, saturation and competition binding experiments, and data analysis to determine key affinity constants (Kd, Ki) and receptor density (Bmax).

Introduction: The Scientific Rationale

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is a novel synthetic compound featuring the hydantoin heterocyclic ring system. The historical success of phenytoin, which acts primarily by blocking voltage-gated sodium channels, provides a strong rationale for investigating similar targets for new analogs.[1] Furthermore, the broader class of hydantoin derivatives has been associated with a wide array of biological activities, including modulation of calcium channels and GABAergic systems.[3][5]

Therefore, a primary step in the preclinical evaluation of this compound is to determine its binding affinity for these high-value CNS targets. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor due to their high sensitivity, specificity, and robustness.[6] These assays utilize a radioactive isotope-labeled ligand (radioligand) that binds with high affinity to the target of interest.[7] By measuring the displacement of this radioligand by the unlabeled test compound (e.g., 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione), we can accurately determine the compound's binding affinity (Ki).

This guide will focus on the GABA-A receptor as the primary example, given its critical role in neuronal inhibition and as a target for many anxiolytic and anticonvulsant drugs.

Principle of Radioligand Binding Assays

Radioligand binding assays operate on the principle of reversible, saturable, and specific binding of a ligand to its receptor.[8] There are two fundamental types of experiments detailed in this note:

-

Saturation Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The goal is to determine the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue.[6] A lower Kd value signifies higher affinity.

-

Competition Assays: These are used to determine the affinity of an unlabeled test compound. Here, the receptor preparation is incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The resulting data are used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of the specific radioligand binding), which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[6]

A critical concept in these assays is the distinction between Total Binding , Non-Specific Binding (NSB) , and Specific Binding .

-

Total Binding: Radioactivity bound to the receptor preparation in the presence of the radioligand alone.

-

Non-Specific Binding (NSB): Radioactivity bound in the presence of the radioligand plus a saturating concentration of an unlabeled ligand that is known to bind to the target site. This measures the binding of the radioligand to non-receptor components (e.g., lipids, filters).

-

Specific Binding: The difference between Total Binding and NSB, representing the radioactivity bound specifically to the target receptor.

Caption: Principle of competitive radioligand binding at the GABA-A receptor.

Materials and Reagents

-

Biological Material: Cryopreserved rat whole brain tissue or cultured cells expressing the human GABA-A receptor.

-

Test Compound: 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, dissolved in 100% DMSO to make a 10 mM stock solution.

-

Radioligand: [³H]Flunitrazepam (specific activity ~70-90 Ci/mmol). A well-characterized radioligand for the benzodiazepine site on the GABA-A receptor.[5]

-

Non-Specific Determinate: Diazepam (10 mM stock in DMSO).

-

Buffers:

-

Homogenization Buffer: 0.32 M Sucrose, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment & Consumables:

-

Glass-Teflon homogenizer

-

High-speed refrigerated centrifuge

-

96-well microplates (polypropylene)

-

Multi-channel pipettes

-

Plate shaker

-

Cell harvester with GF/B or GF/C glass fiber filter mats (pre-soaked in 0.3-0.5% polyethylenimine, PEI, to reduce NSB)

-

Scintillation vials or 96-well sample bags

-

Liquid scintillation cocktail (e.g., Betaplate Scint)

-

Liquid scintillation counter (e.g., MicroBeta TriLux)

-

Protein assay kit (e.g., BCA assay)

-

Experimental Protocols

Membrane Preparation from Rat Brain

This protocol yields a crude membrane preparation (P2 fraction) enriched with synaptic membranes containing high densities of GABA-A receptors.

-

Homogenization: Thaw rat brains on ice and weigh. Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (10-12 strokes at 800 rpm).

-

Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.

-

High-Speed Centrifugation: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[10]

-

Washing: Discard the supernatant. Resuspend the pellet in 10 volumes of ice-cold Assay Buffer. Centrifuge again at 20,000 x g for 20 minutes at 4°C. Repeat this wash step two more times to remove endogenous GABA.

-

Final Preparation: Resuspend the final pellet in a known volume of Assay Buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA assay.

-

Storage: Aliquot the membrane preparation and store at -80°C until use. On the day of the assay, thaw and dilute the membranes to the desired final concentration (typically 50-100 µg protein per well) in Assay Buffer.

Protocol 1: Saturation Binding Assay for [³H]Flunitrazepam

Objective: To determine the Kd and Bmax for [³H]Flunitrazepam at the GABA-A receptor in the prepared membranes.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each radioligand concentration.

-

Total Binding Wells: Add 50 µL of Assay Buffer.

-

NSB Wells: Add 50 µL of Diazepam (final concentration 10 µM).

-

-

Radioligand Addition: Prepare serial dilutions of [³H]Flunitrazepam in Assay Buffer. Add 50 µL of each concentration to the appropriate wells. The final concentration range should span from approximately 0.1x Kd to 10x Kd (e.g., 0.1 nM to 30 nM).[11]

-

Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells to start the binding reaction. The final assay volume is 250 µL.

-

Incubation: Incubate the plate for 60 minutes at 4°C on a plate shaker.[5] Low temperature is used to minimize degradation and non-specific binding.

-

Termination & Filtration: Terminate the assay by rapid filtration through a PEI-soaked glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.[10]

-

Scintillation Counting: Dry the filter mat completely. Place it in a sample bag with scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the average CPM for each set of triplicates.

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).

-

Convert CPM to fmol/mg using the specific activity of the radioligand and the protein concentration per well.

-

Plot Specific Binding versus the concentration of [³H]Flunitrazepam. Fit the data using non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to determine the Kd and Bmax.

-

Table 1: Representative Saturation Binding Data

| [³H]Flunitrazepam (nM) | Total Binding (CPM) | NSB (CPM) | Specific Binding (CPM) |

|---|---|---|---|

| 0.1 | 450 | 110 | 340 |

| 0.3 | 1150 | 130 | 1020 |

| 1.0 | 2900 | 180 | 2720 |

| 3.0 | 5500 | 300 | 5200 |

| 10.0 | 8200 | 650 | 7550 |

| 30.0 | 9500 | 1500 | 8000 |

Protocol 2: Competition Binding Assay

Objective: To determine the Ki of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione for the GABA-A receptor.

-

Assay Setup: In a 96-well plate, set up the following wells in triplicate:

-

Total Binding Wells: 50 µL of Assay Buffer (with 1% DMSO for vehicle control).

-

NSB Wells: 50 µL of Diazepam (final concentration 10 µM).

-

Test Compound Wells: 50 µL of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione at various concentrations (e.g., 10-point, 1:3 serial dilution from 100 µM to 5 nM).

-

-

Radioligand Addition: Add 50 µL of [³H]Flunitrazepam to all wells. The final concentration should be at or near the Kd value determined from the saturation assay (e.g., 2.0 nM).

-

Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells. Final assay volume is 250 µL.

-

Incubation, Termination, and Counting: Follow steps 4-6 from the Saturation Binding Assay protocol.

-

Data Analysis:

-

Calculate the average CPM for each set of triplicates.

-

Normalize the data: Set the average CPM from the Total Binding wells to 100% binding and the average CPM from the NSB wells to 0% binding.

-

Calculate the % inhibition for each concentration of the test compound.

-

Plot % inhibition versus the log concentration of the test compound. Fit the data using non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀.

-

Calculate the Ki using the Cheng-Prusoff equation :[6]

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is its dissociation constant (determined previously).

-

-

Table 2: Representative Competition Binding Data

| Log [Test Compound] (M) | % Inhibition |

|---|---|

| -9.0 | 2.5 |

| -8.5 | 8.1 |

| -8.0 | 15.6 |

| -7.5 | 30.2 |

| -7.0 | 51.5 |

| -6.5 | 72.8 |

| -6.0 | 88.4 |

| -5.5 | 95.1 |

| -5.0 | 98.3 |

| -4.5 | 99.1 |

Experimental Workflow and Validation

A robust and reproducible assay is paramount for making confident decisions in drug discovery.

Sources

- 1. bepls.com [bepls.com]

- 2. iv.iiarjournals.org [iv.iiarjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 8. biophysics-reports.org [biophysics-reports.org]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Introduction:

Welcome to the technical support guide for the synthesis of 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, a key intermediate in the development of various pharmaceutical agents, including androgen receptor antagonists[1]. The most common and robust method for synthesizing this and other 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction[2][3]. This multicomponent reaction involves the condensation of a ketone (in this case, 3'-bromoacetophenone) with a cyanide source (like KCN or NaCN) and ammonium carbonate[4]. While the reaction is known for its simplicity and effectiveness, achieving high yields consistently requires careful control over several experimental parameters.